molecular formula C22H23NO5S B12199813 2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid

2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid

Cat. No.: B12199813
M. Wt: 413.5 g/mol
InChI Key: NYXABMBKHQUNEG-UHFFFAOYSA-N
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Description

2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid is a complex organic compound with a molecular formula of C22H23NO5S This compound features a unique structure that includes a naphthyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Naphthyl Sulfonyl Chloride: The starting material, 4-pentyloxynaphthalene, is reacted with chlorosulfonic acid to form 4-pentyloxynaphthyl sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-{[(4-Pentyloxynaphthyl)sulfonyl]amino}benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzoic acid moiety.

    2-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid: This compound features a methoxy group instead of a pentyloxy group, leading to different chemical and biological properties.

    2-{[(4-Pentyloxynaphthyl)sulfonyl]amino}salicylic acid: This compound has an additional hydroxyl group on the benzoic acid moiety, which may enhance its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(4-pentoxynaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C22H23NO5S/c1-2-3-8-15-28-20-13-14-21(17-10-5-4-9-16(17)20)29(26,27)23-19-12-7-6-11-18(19)22(24)25/h4-7,9-14,23H,2-3,8,15H2,1H3,(H,24,25)

InChI Key

NYXABMBKHQUNEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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